3-Methyloxane-4-carboxylic acid
Overview
Description
3-Methyloxane-4-carboxylic acid, also known as 3-methyltetrahydro-2H-pyran-4-carboxylic acid, is a carboxylic acid derivative with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyloxane-4-carboxylic acid can be synthesized through various methods, including:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: Reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation yields a carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles, utilizing efficient and cost-effective methods to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid catalysts for esterification reactions.
Major Products:
Esters: Formed through esterification with alcohols.
Amides: Formed through reaction with amines.
Scientific Research Applications
3-Methyloxane-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyloxane-4-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The tetrahydropyran ring provides a unique scaffold for binding to specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
- 4-Hydroxy-3-methyloxane-4-carboxylic acid
- 3-Methyl-2-oxopropanoic acid
- 3-Methylbutanoic acid
Comparison: 3-Methyloxane-4-carboxylic acid is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and biological properties compared to other carboxylic acids. Its specific functional groups and ring structure make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyloxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-4-10-3-2-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDLZDNFSPMAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314972-74-1 | |
Record name | 3-methyloxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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